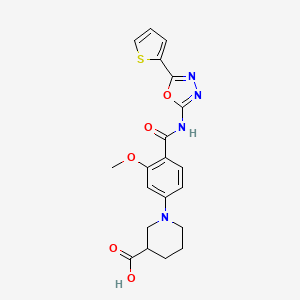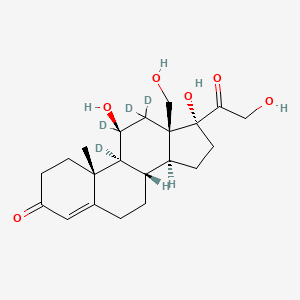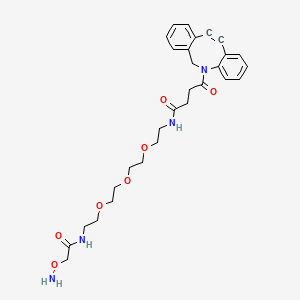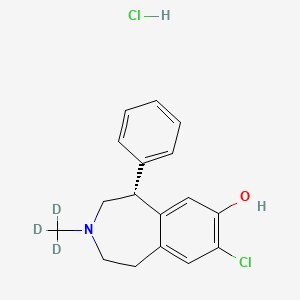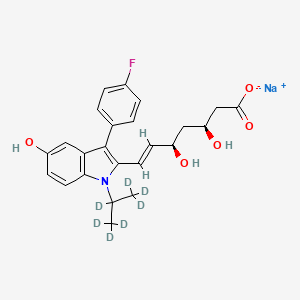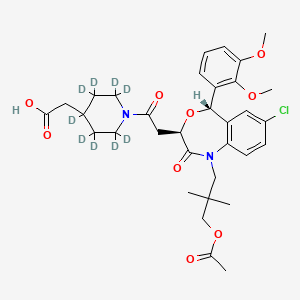
Lapaquistat-d9 Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lapaquistat-d9 Acetate is a labeled squalene synthase inhibitor. It is a derivative of Lapaquistat acetate, which was investigated for its potential to lower cholesterol levels by inhibiting the enzyme squalene synthase. This enzyme is a key player in the biosynthesis of cholesterol, making this compound a compound of interest in the treatment of hypercholesterolemia and related cardiovascular diseases .
Méthodes De Préparation
The synthesis of Lapaquistat-d9 Acetate involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium-labeled acetate group. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Deuterium Label: The deuterium-labeled acetate group is introduced through a specific reaction that replaces hydrogen atoms with deuterium. This step is crucial for creating the labeled compound.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm the structure and purity
Analyse Des Réactions Chimiques
Lapaquistat-d9 Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol
Applications De Recherche Scientifique
Lapaquistat-d9 Acetate has several scientific research applications:
Chemistry: It is used as a tool to study the biosynthesis of cholesterol and the role of squalene synthase in this process.
Biology: The compound is used in biological studies to investigate the effects of squalene synthase inhibition on cellular processes and lipid metabolism.
Medicine: this compound is explored for its potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.
Industry: The compound is used in the development of new cholesterol-lowering drugs and in the study of metabolic pathways related to cholesterol biosynthesis
Mécanisme D'action
Lapaquistat-d9 Acetate exerts its effects by inhibiting the enzyme squalene synthase. This enzyme catalyzes the conversion of farnesyl diphosphate to squalene, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. The inhibition of squalene synthase also affects other pathways related to lipid metabolism .
Comparaison Avec Des Composés Similaires
Lapaquistat-d9 Acetate is unique compared to other squalene synthase inhibitors due to its deuterium labeling, which allows for more precise studies of its metabolic pathways and effects. Similar compounds include:
Lapaquistat Acetate: The non-labeled version of the compound, which also inhibits squalene synthase but lacks the deuterium label.
Statins: These drugs inhibit HMG-CoA reductase, another enzyme in the cholesterol biosynthesis pathway, but they do not target squalene synthase.
Farnesyl Transferase Inhibitors: These compounds inhibit the enzyme farnesyl transferase, which is involved in the post-translational modification of proteins, but they do not directly affect cholesterol biosynthesis
This compound stands out due to its specific inhibition of squalene synthase and its use in detailed metabolic studies.
Propriétés
Formule moléculaire |
C33H41ClN2O9 |
|---|---|
Poids moléculaire |
654.2 g/mol |
Nom IUPAC |
2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D |
Clé InChI |
CMLUGNQVANVZHY-LUBFGMIQSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(C1([2H])CC(=O)O)([2H])[2H])([2H])[2H])C(=O)C[C@@H]2C(=O)N(C3=C(C=C(C=C3)Cl)[C@H](O2)C4=C(C(=CC=C4)OC)OC)CC(C)(C)COC(=O)C)([2H])[2H])[2H] |
SMILES canonique |
CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
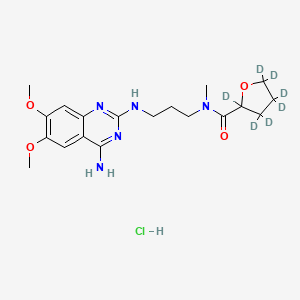
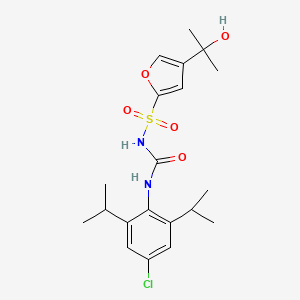
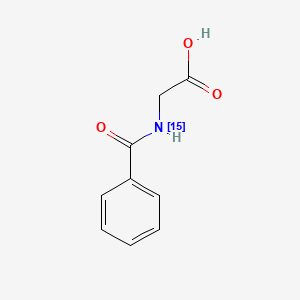
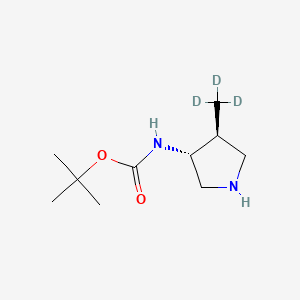



![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
